molecular formula C10H12O3 B8643516 2-(2,3-Dimethoxyphenyl)acetaldehyde

2-(2,3-Dimethoxyphenyl)acetaldehyde

Cat. No. B8643516
M. Wt: 180.20 g/mol
InChI Key: YCDYTWZNYPLTHG-UHFFFAOYSA-N
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Patent
US06787560B2

Procedure details

Trichloroacetic acid (817 mg, 5.00 mmol) was added to a solution (10 mL) of 2-(2,3-dimethoxyphenyl)ethenyl methyl ether (808 mg, 4.16 mmol) in dichloromethane at room temperature and stirred for 2 hours. The reaction mixture was diluted with water and extracted twice with ethyl acetate. The extract solution was dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain 2-(2,3-dimethoxyphenyl)acetaldehyde (780 mg, 100%) as a yellow oil.
Quantity
817 mg
Type
reactant
Reaction Step One
Name
2-(2,3-dimethoxyphenyl)ethenyl methyl ether
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC(Cl)(Cl)C(O)=O.C[O:9][CH:10]=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[C:13]=1[O:20][CH3:21]>ClCCl.O>[CH3:21][O:20][C:13]1[C:14]([O:18][CH3:19])=[CH:15][CH:16]=[CH:17][C:12]=1[CH2:11][CH:10]=[O:9]

Inputs

Step One
Name
Quantity
817 mg
Type
reactant
Smiles
ClC(C(=O)O)(Cl)Cl
Name
2-(2,3-dimethoxyphenyl)ethenyl methyl ether
Quantity
10 mL
Type
reactant
Smiles
COC=CC1=C(C(=CC=C1)OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract solution was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(C=CC=C1OC)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.